CID 129317686 CID 129317686 Mandyphos SL-M004-1 is a chiral ferrocenyl based diphosphine ligand belonging to the Mandyphos family.

Brand Name: Vulcanchem
CAS No.: 494227-37-1
VCID: VC8171019
InChI: InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;
SMILES: CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]
Molecular Formula: C64H74FeN2O4P2
Molecular Weight: 1053.1 g/mol

CID 129317686

CAS No.: 494227-37-1

Cat. No.: VC8171019

Molecular Formula: C64H74FeN2O4P2

Molecular Weight: 1053.1 g/mol

* For research use only. Not for human or veterinary use.

CID 129317686 - 494227-37-1

Specification

CAS No. 494227-37-1
Molecular Formula C64H74FeN2O4P2
Molecular Weight 1053.1 g/mol
Standard InChI InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;
Standard InChI Key HEJIDMKBSDYNOY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]
Canonical SMILES CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

CID 129317686 features a central iron atom coordinated within a phosphine-ligand framework, as evidenced by its SMILES notation:
CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe] .
The InChIKey HEJIDMKBSDYNOY-UHFFFAOYSA-N further confirms its stereochemical uniqueness .

Computed Properties

PropertyValue
Molecular Weight1053.08 g/mol
XLogP3-AANot reported
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count9
Topological Polar SA54.5 Ų

Data sourced from PubChem and vendor specifications .

Synthesis and Production

Research Applications

Catalysis and Material Science

As a transition metal complex, CID 129317686 serves as a catalyst in cross-coupling reactions critical for pharmaceutical synthesis. Its phosphine ligands facilitate electron transfer processes, enhancing reaction efficiency in:

  • Suzuki-Miyaura couplings

  • Heck reactions

  • Asymmetric hydrogenations .

ParameterSpecification
Purity≥97%
Storage Conditions-20°C, inert atmosphere
Regulatory StatusNot FDA-approved; restricted to in vitro use

Disclaimers

Commercial suppliers explicitly prohibit human or animal administration, citing lack of safety profiling . Researchers must adhere to OECD guidelines for chemical handling during experimental studies.

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differentiators
CID 129317686Fe-phosphine complexUnique Fe coordination geometry
TriphenylphosphineP(C6H5)3Lacks metal center; lower catalytic activity
Ferrocene derivatives(C5H5)2FeSandwich structure; limited ligand versatility

Structural comparisons highlight CID 129317686's hybrid organic-inorganic character, enabling multifunctional applications .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound's catalytic cycles using X-ray absorption spectroscopy and DFT calculations.

  • Toxicological Profiling: Conduct OECD 423 acute oral toxicity assays to establish safety baselines.

  • Scale-Up Optimization: Develop continuous-flow synthesis protocols to improve yield beyond batch production limits.

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